2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-99-7) is a heterocyclic small molecule with a quinazolinone core, substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a pyrrolidine ring. The molecular formula is C19H19N3O with a molecular weight of 305.4 g/mol.

Molecular Formula C19H19N3O
Molecular Weight 305.381
CAS No. 299897-99-7
Cat. No. B2939365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
CAS299897-99-7
Molecular FormulaC19H19N3O
Molecular Weight305.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2
InChIInChI=1S/C19H19N3O/c1-13-4-6-14(7-5-13)18-20-17-9-8-15(22-10-2-3-11-22)12-16(17)19(23)21-18/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23)
InChIKeyMCMBFSNPZZAVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-99-7): Key Structural and Physicochemical Baseline for Procurement Specifications


2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-99-7) is a heterocyclic small molecule with a quinazolinone core, substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a pyrrolidine ring [1]. The molecular formula is C19H19N3O with a molecular weight of 305.4 g/mol. The compound has a computed XLogP3-AA of 3.3, a topological polar surface area of 44.7 Ų, and one hydrogen bond donor with three acceptors [1]. It is cataloged in multiple screening libraries under identifiers including Bionet2_001341, MLS000549255, and SMR000168838 . Commercial sources list a typical purity specification of 95% . No primary research publications or patents describing quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound were identified in the searchable literature as of the search date.

Why In-Class Quinazolinone Analogs Cannot Substitute for 2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone in Focused Screening


Within the 6-(1-pyrrolidinyl)-4(3H)-quinazolinone chemotype, structural modifications at the 2-position profoundly alter the molecular interaction profile, even if individual computed properties appear similar. The presence of a 4-methylphenyl group on the target compound introduces a distinct electron-donating and steric topology compared to analogs bearing a 4-chlorophenyl (CAS 299897-98-6) , a 3-chlorophenyl (CAS 299898-01-4) , or a cyclohexyl ring (CAS 383147-32-8) . These substituent differences—para-methyl vs. para-chloro vs. meta-chloro vs. cyclohexyl—predictably alter lipophilic character, ring electronics, and conformational flexibility, which can critically shift target binding, selectivity, and metabolic stability. Consequently, procurement based solely on the quinazolinone-pyrrolidine scaffold without verifying the exact 2-aryl substitution pattern will introduce an uncharacterized variable into biological assays, invalidating structure-activity relationship (SAR) interpretations and potentially yielding false-negative or false-positive screening outcomes. The quantitative structural differentiation that follows underpins the necessity for exact compound specification in procurement decisions.

Quantitative Evidence Guide: Differentiating 2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone from Closest Analogs


Structural Differentiation: 2-(4-Methylphenyl) Substituent vs. 4-Chloro and 3-Chloro Analogs

The target compound uniquely features a 4-methylphenyl group at the 2-position of the quinazolinone core. Its closest commercially available analogs include the 4-chlorophenyl derivative (CAS 299897-98-6) and the 3-chlorophenyl derivative (CAS 299898-01-4). The substitution of a methyl group (electron-donating, +I effect) for a chlorine atom (electron-withdrawing, -I effect) at the para position alters the electronic character of the aryl ring, which can influence π-π stacking interactions and hydrogen bonding with biological targets. Additionally, the shift of chlorine from the para to meta position (3-chlorophenyl) introduces a geometric isomerism that changes the vector of the substituent relative to the quinazolinone core. [1] [2]

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Lipophilicity and Solubility Differentiation: 4-Methylphenyl vs. Cyclohexyl Substituent

The 2-cyclohexyl analog (CAS 383147-32-8) represents an aliphatic, non-aromatic comparator at the 2-position. The target compound's 4-methylphenyl group provides a planar aromatic surface conducive to π-stacking, whereas the cyclohexyl group occupies a chair conformer with greater three-dimensional bulk. The computed XLogP3-AA for the target is 3.3 [1]; the cyclohexyl analog (C18H23N3O, MW 297.4) is predicted to have a lower XLogP (~2.8) due to the absence of an aromatic ring, indicating higher aqueous solubility but reduced capacity for aromatic interactions.

Drug Discovery ADME Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Recognition

The target compound presents a hydrogen bond donor and acceptor profile defined by its quinazolinone core (1 donor, 3 acceptors) and a pyrrolidine nitrogen that can act as an additional acceptor or, when protonated, as a charged donor [1]. Compared to analogs where the 2-substituent lacks hydrogen bonding capability (e.g., the cyclohexyl analog, which has no additional H-bond functionality), the 4-methylphenyl group is essentially inert in terms of hydrogen bonding but contributes to shape complementarity. In contrast, analogs with a 4-chlorophenyl group introduce a halogen atom capable of halogen bonding (a non-canonical interaction), which can redirect binding poses.

Molecular Recognition Pharmacophore Modeling Computational Chemistry

Lack of Published Biological Potency Data: A Critical Evidence Gap for Compound Prioritization

A comprehensive search of PubMed, PubChem BioAssay, and patent databases (Google Patents, WIPO) as of May 2026 did not retrieve any peer-reviewed or patent-disclosed quantitative activity data (IC50, Ki, EC50, % inhibition at a defined concentration, or in vivo efficacy) for compound 299897-99-7. In contrast, several quinazolinone analogs with different substitution patterns have published PI3Kδ inhibitory activity and metabolic stability data [1]. The absence of published bioactivity for the target compound is a critical differentiator in procurement decisions. Users seeking a quinazolinone probe with pre-existing SAR knowledge should consider alternative chemotypes with characterized biology. However, for those conducting novel phenotypic or target-based screens where the 4-methylphenyl topology is specifically desired as a novel chemical starting point, this compound represents an untested but structurally distinct entry vector that has not been previously mined.

Bioactivity Screening Lead Identification Procurement Risk Management

Defined Application Scenarios for 2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone Based on Evidence


Scaffold Hopping and Library Design for Underexplored Kinase or GPCR Targets

Given its distinct 4-methylphenyl topology and the lack of published bioactivity, compound 299897-99-7 is best deployed as a core scaffold for novel kinase or GPCR library enumeration. The 2-(4-methylphenyl)-quinazolinone chemotype mimics the adenine or heterocyclic core of ATP-competitive kinase inhibitors, while the 6-pyrrolidine substitution offers a solvent-exposed vector for modulating selectivity. Computational docking studies should guide its use, as no empirical target engagement data exist. [1]

Negative Control or Counter-Screen for Halogenated Quinazolinone Probes

For research groups studying halogen bonding effects in quinazolinone-target interactions, the 4-methylphenyl compound serves as an isosteric negative control that cannot engage in halogen bonds. It can be used in parallel screening alongside the 4-chlorophenyl analog (CAS 299897-98-6) to deconvolve the contribution of halogen bonding to affinity and selectivity.

Building Block for Diversity-Oriented Synthesis of CNS-Penetrant Candidates

The compound's computed XLogP3-AA of 3.3, TPSA of 44.7 Ų, and molecular weight of 305.4 fall within favorable ranges for CNS drug-likeness (Lipinski and CNS MPO criteria). It can be used as a starting material for late-stage functionalization (e.g., N-alkylation, Suzuki coupling at the 4-methylphenyl group) to generate focused libraries for neuroscience targets. [1]

Physicochemical Comparator in Solubility and Permeability Assays

Because quantitative solubility data are unavailable, the compound should be procured for experimental determination of kinetic solubility, PAMPA permeability, and microsomal stability in parallel with the cyclohexyl (CAS 383147-32-8) and 4-chlorophenyl analogs. This head-to-head dataset would establish the baseline physicochemical rank order of 2-substituted 6-pyrrolidino-quinazolinones and inform future SAR campaigns. [1]

Quote Request

Request a Quote for 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.